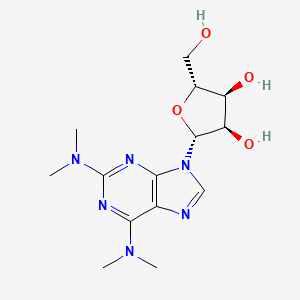
2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine is a synthetic compound that belongs to the class of modified nucleosides. This compound is characterized by the presence of dimethylamino groups attached to the adenosine molecule, which is a nucleoside composed of adenine and ribose. The modifications in this compound can potentially alter its biological activity and chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine typically involves the alkylation of adenosine with dimethylamine. The reaction is carried out under controlled conditions to ensure the selective modification of the adenosine molecule. Common reagents used in this synthesis include dimethylamine and appropriate alkylating agents. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction temperature is maintained at a moderate level to prevent decomposition of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of modified nucleosides with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modifying nucleic acids and influencing gene expression.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine involves its interaction with molecular targets such as enzymes and nucleic acids. The dimethylamino groups can enhance the compound’s binding affinity to specific targets, potentially altering their activity. The pathways involved may include inhibition of nucleic acid synthesis, modulation of enzyme activity, and interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
- 2-(n,n-Dimethylamino)ethanol
- 2-(2-(Dimethylamino)ethoxy)ethanol
- N,n-Dimethylaminoethyl chloride
Comparison: 2-(n,n-Dimethylamino)-n6,n6-dimethyladenosine is unique due to its nucleoside structure, which distinguishes it from other dimethylamino compounds that may lack the nucleoside component. This structural difference can result in distinct biological activities and chemical properties, making this compound a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C14H22N6O4 |
|---|---|
Molekulargewicht |
338.36 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O4/c1-18(2)11-8-12(17-14(16-11)19(3)4)20(6-15-8)13-10(23)9(22)7(5-21)24-13/h6-7,9-10,13,21-23H,5H2,1-4H3/t7-,9-,10-,13-/m1/s1 |
InChI-Schlüssel |
YLVPKAFXNOVMJK-QYVSTXNMSA-N |
Isomerische SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N(C)C |
Kanonische SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


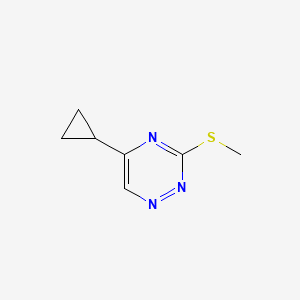
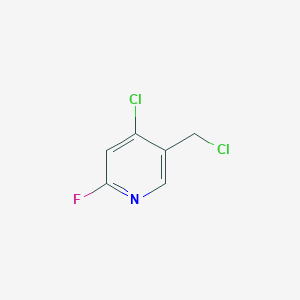
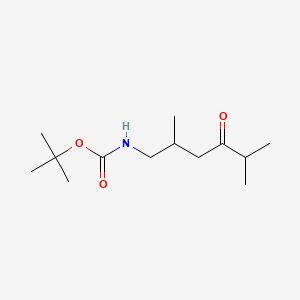

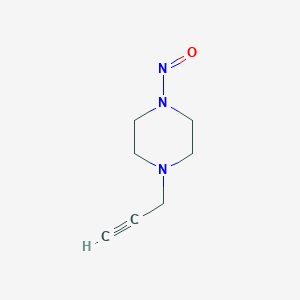
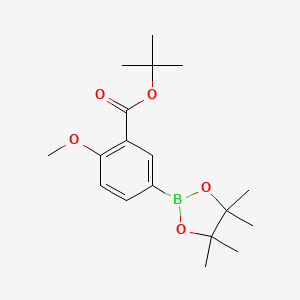
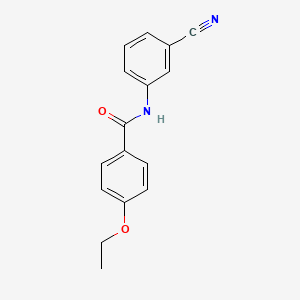
![3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine](/img/structure/B13929555.png)
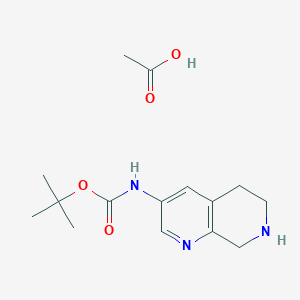
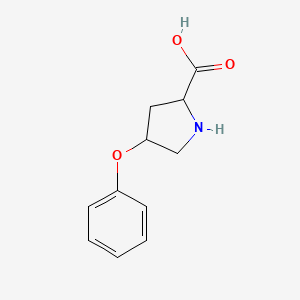
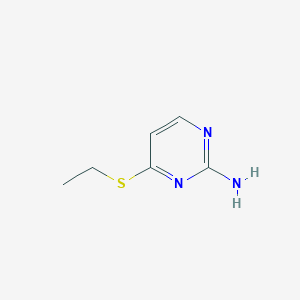
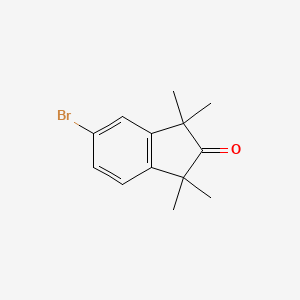
![2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)

